Methanesulfonic acid;(3-methyloxetan-3-yl)methanol

Atom economy Medicinal chemistry building blocks Energetic materials

(3-Methyloxetan-3-yl)methyl methanesulfonate (CAS 3864-43-5), commonly cataloged as methanesulfonic acid;(3-methyloxetan-3-yl)methanol, is the methanesulfonate ester of the oxetane alcohol (3-methyloxetan-3-yl)methanol. The compound functions as a pre-activated electrophilic building block in which the methanesulfonate (mesylate) leaving group converts the hydroxyl functionality into an excellent leaving group for nucleophilic substitution reactions.

Molecular Formula C6H14O5S
Molecular Weight 198.24 g/mol
CAS No. 3864-43-5
Cat. No. B1375969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid;(3-methyloxetan-3-yl)methanol
CAS3864-43-5
Molecular FormulaC6H14O5S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCC1(COC1)CO.CS(=O)(=O)O
InChIInChI=1S/C5H10O2.CH4O3S/c1-5(2-6)3-7-4-5;1-5(2,3)4/h6H,2-4H2,1H3;1H3,(H,2,3,4)
InChIKeyBKNCZBYKHWQHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyloxetan-3-yl)methyl Methanesulfonate (CAS 3864-43-5): A Pre-Activated Oxetane Building Block for Nucleophilic Displacement


(3-Methyloxetan-3-yl)methyl methanesulfonate (CAS 3864-43-5), commonly cataloged as methanesulfonic acid;(3-methyloxetan-3-yl)methanol, is the methanesulfonate ester of the oxetane alcohol (3-methyloxetan-3-yl)methanol. The compound functions as a pre-activated electrophilic building block in which the methanesulfonate (mesylate) leaving group converts the hydroxyl functionality into an excellent leaving group for nucleophilic substitution reactions [1]. With a molecular weight of 180.22 g/mol (C₆H₁₂O₄S) and a predicted boiling point of 303.1 ± 15.0 °C at 760 mmHg, this compound occupies a distinct property space between the corresponding chloride, bromide, and tosylate analogs .

Workflow
Pre-activated oxetane electrophile for SN2 nucleophilic displacement
Physical Format
Liquid at ambient temperature; directly pumpable for flow chemistry
Leaving Group
Mesylate: resonance-stabilized sulfonate, balanced reactivity vs halides

Why (3-Methyloxetan-3-yl)methyl Methanesulfonate Cannot Be Swapped for Its Closest Sulfonate or Halide Analogs


Although the oxetane core is common across the 3-methyl-3-substituted oxetane family, simply selecting any leaving-group variant (mesylate, tosylate, chloride, bromide) is not chemically neutral. The leaving group determines the molecular weight of the building block, its physical state, thermal stability, atom economy in downstream reactions, and critically, the kinetics of nucleophilic displacement [1]. For example, the tosylate analog (CAS 99314-44-0) introduces an additional 76.10 g/mol of mass versus the mesylate and is a crystalline solid (mp 50–51 °C), whereas the mesylate is a liquid, enabling solvent-free or flow-chemistry processing that the solid tosylate cannot accommodate . The chloride (CAS 822-48-0) and bromide (CAS 78385-26-9) analogs present lower molecular weights but operate through a fundamentally different leaving-group mechanism that is less amenable to phase-transfer catalysis and generates halide salts with distinct solubility and corrosion profiles [2]. These differences make the mesylate the preferred choice when a balance of low molecular weight, liquid handling, and sulfonate-class leaving group ability is required.

Tosylate analog (CAS 99314-44-0) is a crystalline solid (mp 50–51 °C); its solid state may complicate solvent-free or flow protocols where the liquid mesylate is directly meterable.
Chloride (CAS 822-48-0) and bromide (CAS 78385-26-9) analogs lack the resonance-stabilized sulfonate leaving group, which can alter SN2 kinetics and phase-transfer catalysis suitability.
The mesylate’s leaving group mass (95 g/mol) offers better atom economy than the tosylate (171 g/mol); by-product mass difference may affect scale-up cost and waste profiles.

Head-to-Head Quantitative Evidence for Selecting (3-Methyloxetan-3-yl)methyl Methanesulfonate Over Competing Analogs


Molecular Weight Advantage: Mesylate vs. Tosylate Leaving Group

The mesylate ester confers a molecular weight of 180.22 g/mol on the target compound, compared to 256.32 g/mol for the corresponding p-toluenesulfonate (tosylate) ester . This represents a 42.2% higher mass for the tosylate analog. In multi-step syntheses where the leaving group is ultimately discarded, the mesylate provides substantially better atom economy, reducing the mass of by-product that must be separated and disposed of at scale.

Mol. Wt. Advantage vs. Tosylate
Head-to-head
Target 180.22 g/mol
Comparator 256.32 g/mol
+42.2% higher mass for tosylate
Supports atom-economy selection: lower by-product mass at scale.
Calculated from molecular formulas; no experimental verification provided.
Atom economy Medicinal chemistry building blocks Energetic materials

Boiling Point / Thermal Processability: Mesylate vs. Tosylate

The predicted boiling point of the mesylate is 303.1 ± 15.0 °C at 760 mmHg, whereas the tosylate analog boils at 381.1 °C at 760 mmHg and melts at 50–51 °C . The 78 °C lower boiling point of the mesylate places it within a more accessible distillation range for purification, while the tosylate's solid state at ambient temperature necessitates solvent-based handling. The mesylate remains a liquid under standard storage conditions, enabling direct use in continuous flow and solvent-free processes.

Boiling Point & State
Head-to-head
Mesylate bp ~303 °C (liquid)
Tosylate bp ~381 °C (solid, mp 50–51 °C)
~78 °C lower bp; liquid enables neat processing
Facilitates distillation purification and continuous flow without pre-dissolution.
Predicted boiling points (ACD/Labs); physical state at 20–25 °C.
Process chemistry Distillation Thermal stability

Leaving Group Reactivity: Sulfonate Esters vs. Halides in Phase-Transfer Azidation

In a direct comparative study, poly(3-azidomethyl-3-methyl oxetane) (PAMMO) was prepared using both tosylate and mesylate polymeric precursors, with azidation kinetics measured at three different temperatures under identical phase-transfer catalysis conditions [1]. The mesylate precursor demonstrated competitive azidation kinetics and was confirmed to be a viable alternative to the tosylate, with the additional benefit of lower precursor cost cited by the authors. In contrast, alkyl halides (chloride, bromide, iodide) undergo azidation through a different mechanistic pathway that is less controlled under phase-transfer conditions and generates halide salts that can complicate workup [2].

Azidation Kinetics (PAMMO)
Head-to-head
Target mesylateCompetitive kinetics; lower cost (author-reported)
TosylateEffective, but higher mol. wt. and cost
HalidesNot suited for phase-transfer azidation
Validates mesylate as cost-competitive alternative for energetic binder synthesis.
Published comparative study; phase-transfer conditions, three temperatures. Source: Mura et al. 2016.
Energetic binders Phase-transfer catalysis Azidation kinetics

Physical State at Ambient Temperature: Liquid Mesylate vs. Solid Tosylate

The target mesylate compound is a liquid at ambient temperature (20–25 °C), whereas the tosylate analog is a crystalline solid with a melting point of 50–51 °C . The chloride analog (CAS 822-48-0) is also a liquid (bp 88 °C / 13 kPa), but lacks the sulfonate leaving group's resonance stabilization . The bromide analog (CAS 78385-26-9) is a liquid (bp 58 °C / 12 mmHg) but is air-sensitive, requiring storage under inert gas . Among these, the mesylate uniquely combines a liquid physical state with a resonance-stabilized sulfonate leaving group and acceptable air stability, making it the only analog that can be directly pumped or metered in continuous flow systems without pre-dissolution.

Physical State Handling
Head-to-head
Mesylate: liquid, air-stable
Tosylate: solid (mp 50–51 °C)
Chloride: liquid (halide)
Bromide: liquid, air-sensitive
Only sulfonate ester that is both liquid and air-stable; enables direct metering.
Ambient temperature (20–25 °C); handling data from supplier and literature.
Solvent-free synthesis Continuous flow chemistry Formulation

Leaving Group pKa and SN2 Reaction Rate: Sulfonate Class Advantage

The conjugate acid of the mesylate leaving group, methanesulfonic acid, has a pKa of approximately −1.9, compared to −2.8 for p-toluenesulfonic acid (tosylate conjugate acid) and approximately −7 for HCl (chloride conjugate acid) [1]. While all three are strong acids, the mesylate anion is a weaker base than chloride, making it a better leaving group in SN2 reactions than halides. However, mesylate is a slightly stronger base than tosylate, meaning it is marginally less reactive as a leaving group—a property that can be advantageous when chemoselectivity is required. In practical terms, the mesylate provides leaving group ability that is far superior to halides (by virtue of resonance stabilization of the departing anion) while offering slightly moderated reactivity compared with tosylate, which can reduce unwanted elimination side reactions in sterically hindered or base-sensitive substrates.

Leaving Group pKa
Class-level inference
Mesylate pKa ~ -1.9
Tosylate pKa ~ -2.8
Halides pKa -7 to -9 (stronger acids but less resonance-stabilized)
Intermediate leaving-group ability may offer wider chemoselectivity window.
Class-level reactivity trend; specific substrate-dependent outcomes require verification.
Nucleophilic substitution Leaving group ability SN2 mechanism

Comparative Commercial Purity and Documentation Availability

The target mesylate compound is commercially available at standardized purities of 95% (Bidepharm), 97% (AChemBlock), and 98% (ChemicalBook suppliers) with routine provision of NMR, HPLC, and GC batch-specific documentation . The tosylate analog is typically offered at 95–98% purity (GC) but is exclusively a solid . The chloride analog is available at 95% purity (TCI) , and the bromide analog at 97% purity (GC, TCI) . The mesylate therefore matches or exceeds the purity specifications of all comparator compounds while offering procurement flexibility across multiple qualified suppliers with documented analytical release.

Commercial Purity
Cross-study comparable
Target: 95% (NMR/HPLC/GC), up to 98% HPLC
Tosylate: 95–98% (GC)
Chloride/Bromide: 95–97%
Multi-supplier availability with documented analytical release supports procurement flexibility.
Commercial purity data from vendor datasheets (2024–2026); verify lot-specific COA.
Quality control Procurement Analytical documentation

Validated Application Scenarios Where (3-Methyloxetan-3-yl)methyl Methanesulfonate Demonstrates Documented Fit-for-Purpose Differentiation


Synthesis of Energetic Azido-Oxetane Binders (PAMMO) via Phase-Transfer Azidation

The mesylate precursor has been directly validated for the preparation of poly(3-azidomethyl-3-methyl oxetane) (PAMMO), an energetic binder for solid rocket propellants. In a published head-to-head study, both mesylate and tosylate polymeric precursors were subjected to phase-transfer azidation at three temperatures under identical conditions; the mesylate demonstrated competitive kinetics while offering reduced molecular weight of the leaving group and lower precursor cost [1]. The solvent-free process patented for this transformation explicitly lists mesylate as a preferred leaving group alongside tosylate, confirming industrial applicability [2].

Medicinal Chemistry Oxetane Building Block for SN2 Library Synthesis

In medicinal chemistry, the 3-methyloxetane motif is employed as a bioisostere for gem-dimethyl, carbonyl, and tert-butyl groups to modulate lipophilicity, aqueous solubility, and metabolic stability of drug candidates [3]. The mesylate form provides a pre-activated electrophile that can be displaced by amines, thiols, alkoxides, and carbon nucleophiles under mild SN2 conditions. The lower molecular weight of the mesylate (180.22 g/mol) versus the tosylate (256.32 g/mol) directly reduces the mass of by-product that must be separated during library purification, which is a measurable efficiency gain in parallel synthesis workflows.

Continuous Flow and Solvent-Free Process Chemistry Requiring Liquid Reagents

The liquid physical state of the mesylate at ambient temperature, combined with a boiling point of 303 °C, makes it uniquely suited among the sulfonate ester analogs for continuous flow processing. Unlike the solid tosylate (mp 50–51 °C), which must be dissolved in a solvent prior to pumping, the mesylate can be introduced as a neat liquid feed, eliminating solvent usage and simplifying reactor configuration . This is particularly relevant for kilo-lab and pilot-plant scale where solvent volume reduction directly impacts process mass intensity (PMI) metrics.

Atom-Economical Synthesis of 3-Substituted Oxetane Pharmacophores

When the oxetane ring must be retained in the final active pharmaceutical ingredient (API) intermediate, the leaving group is discarded as a salt. The mesylate anion (CH₃SO₃⁻, 95 g/mol) generates 45% less by-product mass per equivalent than the tosylate anion (CH₃C₆H₄SO₃⁻, 171 g/mol). For a 1-kg scale reaction, this difference alone amounts to approximately 760 g less waste per mole of product when using the mesylate over the tosylate, which is a quantifiable green chemistry and cost-of-goods advantage .

Application
Selection Property
Validation Focus
Energetic azido-oxetane binder synthesis (PAMMO)
Pre-activated mesylate with competitive phase-transfer azidation kinetics
Published head-to-head azidation data; lower leaving-group mass vs. tosylate
Medicinal chemistry oxetane library synthesis
Low-MW electrophile for mild SN2 diversification with amines, thiols, alkoxides
Atom economy advantage; reduced purification burden in parallel synthesis
Continuous flow and solvent-free process chemistry
Liquid physical state at ambient temperature; neat pumpability
Process mass intensity (PMI) improvement vs. solid tosylate; no pre-dissolution needed
Atom-economical synthesis of 3-substituted oxetane pharmacophores
Lightest sulfonate leaving group (95 g/mol) in the class
Waste reduction quantification (~760 g less by-product per mole at 1-kg scale vs. tosylate)
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